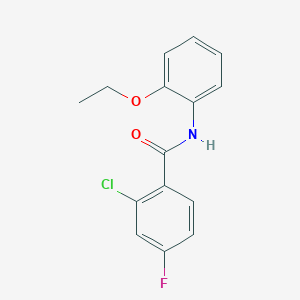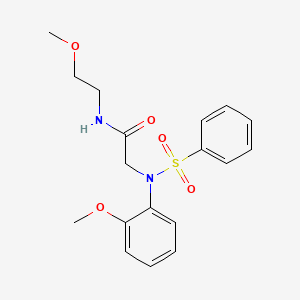![molecular formula C19H18N2O2 B5103881 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CNQX, is a potent and selective antagonist of ionotropic glutamate receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline acts as a competitive antagonist of ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. It selectively blocks the AMPA and kainate receptors, but not the NMDA receptor. This blockade results in a decrease in excitatory neurotransmission, which can lead to a reduction in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate-induced excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative diseases. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its selectivity for the AMPA and kainate receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological processes. In addition, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
One of the limitations of 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its inability to block the NMDA receptor. This limits its use in studying the role of this receptor in various processes. In addition, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for the use of 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to elucidate the underlying mechanisms.
Another area of interest is the role of glutamate receptors in addiction and substance abuse. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent for substance abuse.
Finally, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline may have potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory effects may be beneficial in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a potent and selective antagonist of ionotropic glutamate receptors that has been widely used in scientific research. Its selectivity for the AMPA and kainate receptors allows researchers to study the specific role of these receptors in various physiological and pathological processes. While 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has limitations, its ease of synthesis and cost-effectiveness make it a valuable tool for scientific research. Future research directions include the role of glutamate receptors in neurodegenerative diseases, addiction and substance abuse, and inflammatory diseases.
合成法
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1H-indene-5-carboxylic acid, which is then converted to 2,3-dihydro-1H-indene-5-carboxylic acid methyl ester. The methyl ester is then reacted with 3-nitrobenzaldehyde to form 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The final product can be purified through column chromatography or recrystallization.
科学的研究の応用
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block both AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory. 8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-9-18-17(10-12)15-6-3-7-16(15)19(20-18)13-4-2-5-14(11-13)21(22)23/h2-6,8-11,15-16,19-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEDJTMSRDCWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)
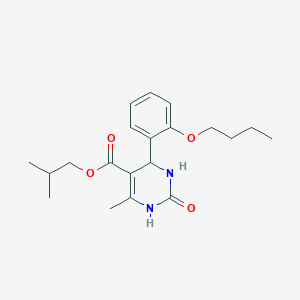
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
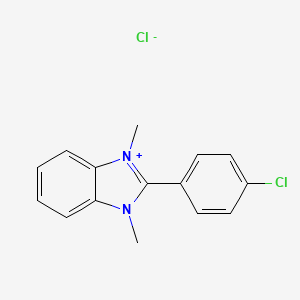
![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
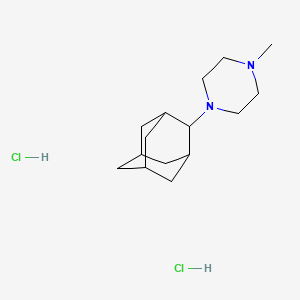
![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)
